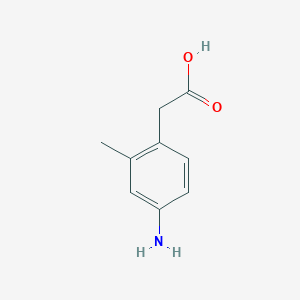

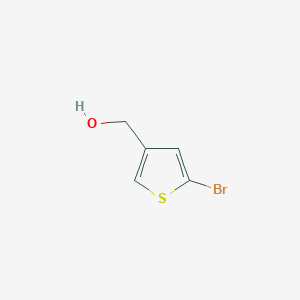

(5-Bromothiophen-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

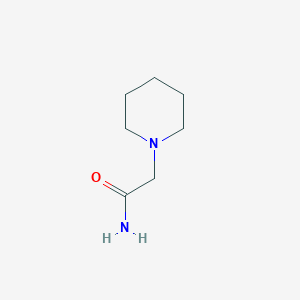

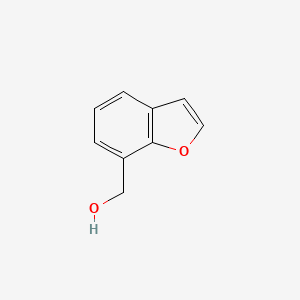

“(5-Bromothiophen-3-yl)methanol”, also known as BTM, is an aromatic alcohol that belongs to the family of thiophenes. It has a CAS Number of 73919-88-7 and a molecular weight of 193.06 .

Physical And Chemical Properties Analysis

“(5-Bromothiophen-3-yl)methanol” is a liquid at room temperature . The storage temperature is 2-8°C . Unfortunately, the data retrieved does not provide information on its density, boiling point, melting point, or flash point .Aplicaciones Científicas De Investigación

Organic Synthesis

(5-Bromothiophen-3-yl)methanol: is a valuable building block in organic synthesis. It is often used in the construction of thiophene-based compounds which are prevalent in various organic electronic devices. The bromine atom in the compound acts as a good leaving group, facilitating further chemical transformations .

Medicinal Chemistry

In medicinal chemistry, (5-Bromothiophen-3-yl)methanol serves as a precursor for synthesizing compounds with potential therapeutic effects. Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties .

Materials Science

This compound is instrumental in the development of new materials, particularly in the field of conductive polymers. Its incorporation into polymers can enhance electronic properties, making it suitable for applications in photovoltaics and light-emitting diodes .

Analytical Chemistry

(5-Bromothiophen-3-yl)methanol: can be used as a standard or reference compound in various analytical techniques such as NMR, HPLC, and LC-MS, aiding in the identification and quantification of substances .

Environmental Science

Research in environmental science has utilized (5-Bromothiophen-3-yl)methanol to study its impact on ecosystems, particularly its effects on aquatic life. It highlights the importance of understanding the environmental fate of chemical compounds.

Biochemistry Studies

In biochemistry, this compound is used to study protein interactions and enzyme kinetics. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into the biochemical pathways .

Pharmaceutical Research

(5-Bromothiophen-3-yl)methanol: is significant in pharmaceutical research for drug design and development. It is used to create molecular libraries that are screened for drug candidates with desirable pharmacological activities .

Chemical Engineering

In chemical engineering, this compound is involved in process development and optimization. It is used in the synthesis of various chemicals, demonstrating its versatility and importance in industrial applications .

Safety and Hazards

Propiedades

IUPAC Name |

(5-bromothiophen-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIFWYCYZWPETO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597304 |

Source

|

| Record name | (5-Bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73919-88-7 |

Source

|

| Record name | (5-Bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

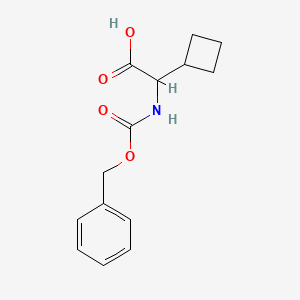

![1,3-Thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate;hydrochloride](/img/structure/B1288179.png)

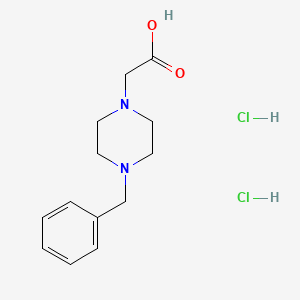

![3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid](/img/structure/B1288191.png)